molecular formula C4H9N5 B2823161 N-methyl-1-(2-methyl-2H-tetrazol-5-yl)methanamine CAS No. 1269615-30-6

N-methyl-1-(2-methyl-2H-tetrazol-5-yl)methanamine

Cat. No. B2823161
CAS RN: 1269615-30-6
M. Wt: 127.151
InChI Key: YABHCUGEYSRJJE-UHFFFAOYSA-N
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Description

“N-methyl-1-(2-methyl-2H-tetrazol-5-yl)methanamine” is a chemical compound with the molecular formula C4H9N5 . It is a derivative of tetrazole, a class of synthetic organic heterocyclic compounds .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The tetrazoles were orchestrated in outstanding reactiveness by the response of sodium azide and triethyl orthoformate with relating amines .


Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of ring and one loan pair of electrons of nitrogen .


Chemical Reactions Analysis

On heating, tetrazoles decompose and emit toxic nitrogen fumes . They react easily with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .


Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc .

Scientific Research Applications

Corrosion Inhibition

Amino acid compounds, including those similar in structure to N-methyl-1-(2-methyl-2H-tetrazol-5-yl)methanamine, have been studied as corrosion inhibitors. For instance, certain amino acid compounds have been found effective as eco-friendly inhibitors for steel corrosion in acidic solutions, based on electrochemical and theoretical approaches (Yadav, Sarkar, & Purkait, 2015).

Antimicrobial Activity

New urea and thiourea derivatives of compounds related to this compound have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds have shown promising in vitro activity against common pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli (Vedavathi, Sudhamani, & Raju, 2017).

Cancer Research

Certain derivatives of this compound have been explored in cancer research. For instance, Pt(II) complexes with derivatives have shown significant cytotoxic effects on lung cancer cell lines, suggesting potential as chemotherapeutic agents (Ferri et al., 2013).

Biofouling Mitigation

Compounds structurally related to this compound have been synthesized and evaluated for their potential in mitigating microbial biofilm formation. These compounds showed significant activities against microorganisms responsible for biofouling (Elewa, Fatthallah, Nessim, & El-Farargy, 2020).

Synthesis of Novel Compounds

Research has also focused on synthesizing new compounds with structures related to this compound, aiming to explore their diverse potential applications. This includes studies on their characterization and potential medicinal applications (Shimoga, Shin, & Kim, 2018).

Mechanism of Action

The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds . Heterocycles of tetrazoles can stabilize the negative charge by delocalization and show corresponding carboxylic acid pKa values .

Safety and Hazards

On heating, tetrazoles decompose and emit toxic nitrogen fumes . They react easily with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .

properties

IUPAC Name

N-methyl-1-(2-methyltetrazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5/c1-5-3-4-6-8-9(2)7-4/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABHCUGEYSRJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN(N=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 5-(chloromethyl)-2-methyl-2H-tetrazole (136.8 mg, 1.032 mmol), was added methylamine (4.00 mL of 2M solution in THF, 8.00 mmol). This was stirred for 16 hours at 45° C. A white precipitate formed in the reaction and it was allowed to continue stirring for another 24 hours at room temperature before being concentrated in vacuo and successively azeotroped with THF, triethylamine, methanol, and then DCM. 1H NMR (600 MHz, CDCl3) δ 2.23 (s, 3H), 3.80 (s, 2H), 4.29 (s, 3H).
Quantity
136.8 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

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